3-苄氧基-5-氟苯甲醛

描述

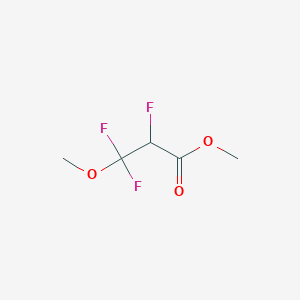

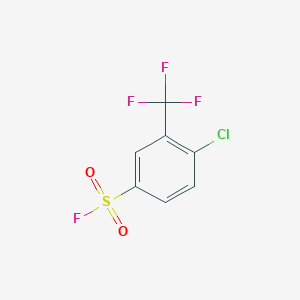

3-Benzyloxy-5-fluorobenzaldehyde is a chemical compound with the molecular formula C14H11FO2 . It has a molecular weight of 230.24 . The compound is typically stored at temperatures between 2-8°C . and is in liquid form .

Molecular Structure Analysis

The InChI code for 3-Benzyloxy-5-fluorobenzaldehyde is 1S/C14H11FO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving 3-Benzyloxy-5-fluorobenzaldehyde are not available, it’s worth noting that benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . This suggests that 3-Benzyloxy-5-fluorobenzaldehyde could potentially undergo similar reactions.Physical and Chemical Properties Analysis

3-Benzyloxy-5-fluorobenzaldehyde is a liquid at room temperature . It is typically stored at temperatures between 2-8°C .科学研究应用

苯并恶硼烷在有机合成和生物学应用中

苯并恶硼烷,苯基硼酸的衍生物,已经研究了 50 多年,由于其优异的特性,最近大多数研究都发生了。它们不仅可用作有机合成中的构建模块和保护基团,而且还显示出生物活性,正在接受各种应用的临床试验。它们与羟基化合物结合的能力使它们成为糖和糖缀合物的分子受体,展示了它们在合成化学和潜在治疗用途中的多功能性 (Adamczyk-Woźniak 等,2009)。

抗氧化和抗炎应用

对苯并稠合噻唑衍生物药理潜力的探索突出了对新型抗氧化剂和抗炎剂的持续需求。一项研究专注于合成和评估苯并稠合噻唑衍生物的这些活性,表明特定化合物表现出显着的抗炎和抗氧化特性,这可以为开发新的治疗剂提供模板 (Raut 等,2020)。

安全和危害

The safety information for 3-Benzyloxy-5-fluorobenzaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

未来方向

While specific future directions for 3-Benzyloxy-5-fluorobenzaldehyde are not available, fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction, some of which have antimicrobial properties . This suggests potential future directions in the development of antimicrobial agents.

属性

IUPAC Name |

3-fluoro-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACNSTDSYXVAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium trifluoro(2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)borate](/img/structure/B6343442.png)

![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)

![2-Chloro-2-fluoro-2-[4-(trifluoromethyl)phenyl]acetyl fluoride](/img/structure/B6343525.png)